DIPSO sodium salt
Overview
Description
Mechanism of Action
Target of Action
DIPSO sodium salt, also known as 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid, is primarily used as a zwitterionic buffer . Its main target is the pH of the solution it is added to. It helps maintain the pH within a specific range, making it an essential component in various biological and biochemical research .
Mode of Action
As a buffer, this compound works by absorbing excess hydrogen or hydroxide ions that could alter the pH of the solution . This action helps to stabilize the pH, preventing harmful changes to the biochemical environment that could affect the function of biological molecules.
Biochemical Pathways
Instead, it creates an optimal environment for these pathways to occur by maintaining a stable pH . This stability is crucial for many biochemical reactions, as enzymes that catalyze these reactions often have a narrow pH range in which they function optimally.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if it were ingested or injected. The compound’s ADME properties would likely depend on factors such as the route of administration and the presence of other substances.
Result of Action
The primary result of this compound’s action is the maintenance of a stable pH in the solution it is added to . This stability can facilitate the proper functioning of biological molecules and biochemical reactions. For example, it has been reported that DIPSO can interfere with meiotic regulation in mouse oocytes .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and the presence of other ions in the solution . For instance, the compound’s buffering capacity is optimal within a pH range of 7.0 to 8.2 . Outside this range, its ability to absorb excess hydrogen or hydroxide ions and maintain pH stability may be diminished.
Biochemical Analysis
Biochemical Properties
DIPSO sodium salt plays a crucial role in maintaining the pH of biochemical reactions. It provides a stable environment for enzymes, proteins, and other biomolecules to function optimally . The nature of these interactions is primarily based on the buffering capacity of this compound, which helps maintain the pH within a specific range, typically between 7.0 and 8.2 .
Cellular Effects
As a buffering agent, it is known to help maintain a stable pH environment, which is critical for cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role as a buffering agent. It helps maintain the pH of the environment, which is crucial for the functioning of biomolecules. It does not directly bind to biomolecules or influence enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
As a buffering agent, it is expected to maintain its buffering capacity over time unless it is consumed in reactions or removed from the system .
Metabolic Pathways
As a buffering agent, it is not expected to participate directly in metabolic reactions but helps maintain a stable pH environment for these reactions to occur .
Transport and Distribution
As a soluble compound, it is expected to be distributed in the aqueous compartments of cells and tissues .
Subcellular Localization
As a soluble compound, it is expected to be present in the cytosol and other aqueous compartments within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
DIPSO sodium salt can be synthesized by reacting 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water and then adding sodium hydroxide solution until the desired pH is reached. The product is then crystallized out of the solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the acid and sodium hydroxide are mixed under controlled conditions. The resulting solution is then subjected to crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
DIPSO sodium salt primarily undergoes complexation reactions with metal ions. It can form stable complexes with various metal ions, such as neodymium (III) and erbium (III), through coordination with the oxygen atoms of the sulfonate and hydroxyl groups.
Common Reagents and Conditions
The complexation reactions typically involve the use of metal salts like neodymium chloride or erbium chloride in aqueous solutions. The reactions are usually carried out at room temperature and neutral pH.
Major Products
Scientific Research Applications
DIPSO sodium salt is extensively used in scientific research due to its buffering capacity. Some of its key applications include:
Biochemistry: It is used as a buffer in various enzymatic reactions and protein purification processes.
Biology: It is employed in cell culture media to maintain the pH within the physiological range.
Medicine: It is used in diagnostic assays and other medical applications where precise pH control is crucial.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to DIPSO sodium salt include:
- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO)
- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (AMPSO sodium salt)
- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (MOPSO sodium salt)
- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (TAPS sodium salt) .
Uniqueness
What sets this compound apart from these similar compounds is its specific pH range and buffering capacity. It is particularly effective in maintaining pH between 7.0 and 8.2, making it suitable for a wide range of biological and biochemical applications .
Properties
IUPAC Name |
sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASJMJKAMKICKL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635431 | |
Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-62-0 | |
Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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